molecular formula C18H14BrNO4 B2900352 N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 825599-79-9

N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2900352
CAS RN: 825599-79-9
M. Wt: 388.217
InChI Key: UHQNOSUNEAKGCF-UHFFFAOYSA-N
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Description

This compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene and pyran ring . It has a carboxamide group attached to the 3rd position of the chromene ring, a methoxy group at the 6th position, and a 4-bromo-2-methylphenyl group attached to the nitrogen of the carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene ring system, the carboxamide group, the methoxy group, and the 4-bromo-2-methylphenyl group . The presence of these functional groups would influence the compound’s chemical behavior and interactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and could influence its lipophilicity .

Future Directions

The study of chromene derivatives is a rich field with potential applications in medicinal chemistry and drug discovery . This particular compound could be of interest for further study, given its complex structure and the biological activity associated with chromene derivatives.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-10-7-12(19)3-5-15(10)20-17(21)14-9-11-8-13(23-2)4-6-16(11)24-18(14)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQNOSUNEAKGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

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